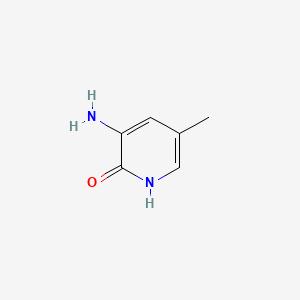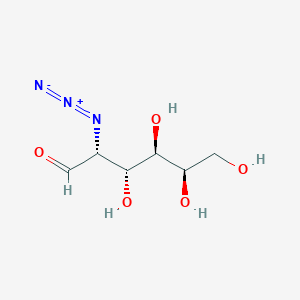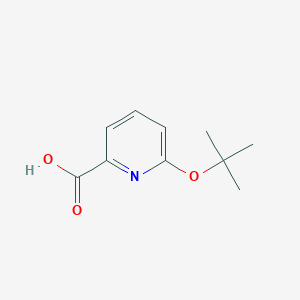
1-(4-Bromopyridin-2-yl)ethanone
Übersicht
Beschreibung
“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic fine chemical with the CAS Number: 1060805-69-7 . It has a molecular weight of 200.03 and a linear formula of C7H6BrNO . It is often used as a synthesis building block, particularly in the synthesis of pharmaceuticals and fine organic chemicals .
Synthesis Analysis
The synthesis of “1-(4-Bromopyridin-2-yl)ethanone” involves several steps. One method involves the use of ammonium chloride and trimethylsilylcyanide in methanol and ammonia at 12°C for 96 hours . Another method involves the use of n-butyllithium in hexane and N-methoxy-N-methylacetamide in toluene under nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” is represented by the linear formula C7H6BrNO . The compound has a bromine atom attached to the 4th position of the pyridine ring and an ethanone group attached to the 1st position .Chemical Reactions Analysis
“1-(4-Bromopyridin-2-yl)ethanone” is a versatile compound that can participate in various chemical reactions. It is particularly useful in bromine reactions and ketone reactions . The bromine atom in the compound makes it a good electrophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis
“1-(4-Bromopyridin-2-yl)ethanone” is a solid compound . It has a molecular weight of 200.03 . The compound should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
1-(4-Bromopyridin-2-yl)ethanone: is a valuable synthetic intermediate in pharmaceutical chemistry. It serves as a building block for creating various nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules. Its bromine atom is particularly reactive, allowing for subsequent transformations into more complex structures through nucleophilic substitution reactions. This compound is instrumental in synthesizing molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents .
Organic Synthesis
In organic synthesis, 1-(4-Bromopyridin-2-yl)ethanone is utilized for constructing pyridine derivatives through palladium-catalyzed cross-coupling reactions. The ketone functionality can be further modified to introduce additional diversity into the molecular framework. This versatility makes it a staple in the synthesis of fine chemicals and advanced organic intermediates .
Material Science
The compound finds use in material science as a precursor for the synthesis of organic compounds that can be used in electronic materials. Its incorporation into larger organic frameworks can lead to materials with desirable electronic properties, such as conductivity or luminescence, which are essential for developing new types of organic semiconductors and photovoltaic materials .
Life Science Research
In life sciences, 1-(4-Bromopyridin-2-yl)ethanone is used to synthesize compounds that can bind to biological macromolecules, aiding in the study of biological processes. It can also be used to create small-molecule probes or fluorescent tags for imaging and diagnostic purposes, contributing to advancements in biochemistry and molecular biology .
Chemical Synthesis
This compound is a key reagent in chemical synthesis, where it is used to introduce the pyridine moiety into larger molecules. Its reactivity allows for selective transformations, enabling chemists to design and synthesize complex molecules with precision. It is particularly useful in the development of catalysts, ligands, and organometallic complexes .
Analytical Chemistry
In analytical chemistry, 1-(4-Bromopyridin-2-yl)ethanone can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
1-(4-Bromopyridin-2-yl)ethanone is a synthetic fine chemical that is primarily used as a building block in the synthesis of pharmaceuticals and fine organic chemicals .
Mode of Action
It is known to participate in various chemical reactions, including bromine reactions and ketone reactions .
Biochemical Pathways
As a synthetic fine chemical, it is likely involved in various biochemical reactions during the synthesis of pharmaceuticals and other organic compounds .
Result of Action
As a synthetic fine chemical, it is likely to contribute to the overall therapeutic effects of the pharmaceuticals in which it is used .
Action Environment
1-(4-Bromopyridin-2-yl)ethanone is typically stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric conditions .
Eigenschaften
IUPAC Name |
1-(4-bromopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVSJVCWQHRSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634116 | |
| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060805-69-7 | |
| Record name | 1-(4-Bromo-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromopyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)



![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)





